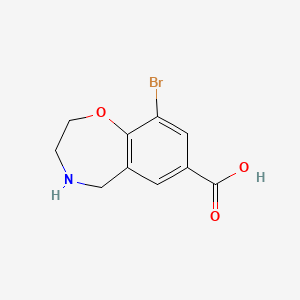![molecular formula C11H14N2O B13503162 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science
Vorbereitungsmethoden
The synthesis of 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as substituted anilines and ketones.
Cyclization: The key step involves the cyclization of the starting materials to form the indole ring.
Methylation: The final step involves the methylation of the amino group to obtain the desired compound.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while halogenation can introduce halogen atoms at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with applications in agriculture and plant biology.
Tryptophan: An essential amino acid and precursor to serotonin, with significant biological importance.
Serotonin: A neurotransmitter involved in mood regulation and other physiological processes.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other indole derivatives.
Eigenschaften
Molekularformel |
C11H14N2O |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
1-[5-(methylamino)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-6-5-9-7-10(12-2)3-4-11(9)13/h3-4,7,12H,5-6H2,1-2H3 |
InChI-Schlüssel |
FSCUMZPLDBDNCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


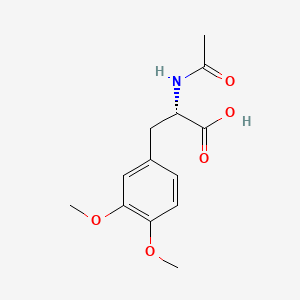
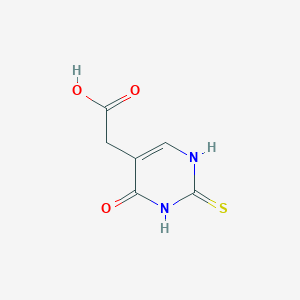
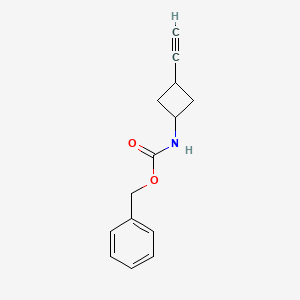
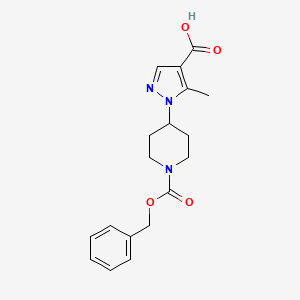
![2-{[(Benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-phenylpropanoic acid](/img/structure/B13503107.png)
![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
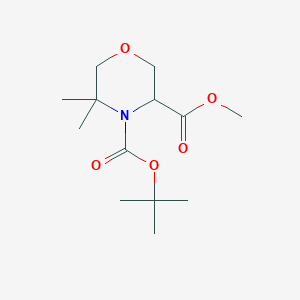
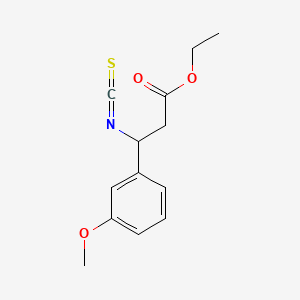

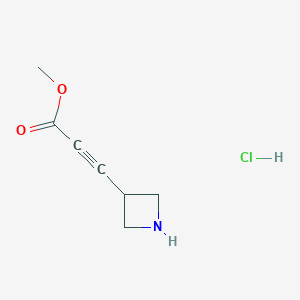
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(piperidin-3-yl)propanoate](/img/structure/B13503165.png)
![3lambda6-Thia-6-azabicyclo[3.2.1]octane-3,3-dione hydrochloride](/img/structure/B13503167.png)
